(E)-N'-(4-(dimethylamino)benzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
CAS No.: 861627-93-2
Cat. No.: VC4884863
Molecular Formula: C15H19N5O
Molecular Weight: 285.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861627-93-2 |
|---|---|
| Molecular Formula | C15H19N5O |
| Molecular Weight | 285.351 |
| IUPAC Name | N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(2-methylimidazol-1-yl)acetamide |
| Standard InChI | InChI=1S/C15H19N5O/c1-12-16-8-9-20(12)11-15(21)18-17-10-13-4-6-14(7-5-13)19(2)3/h4-10H,11H2,1-3H3,(H,18,21)/b17-10+ |
| Standard InChI Key | KTLFEUVDZHOXNW-LICLKQGHSA-N |
| SMILES | CC1=NC=CN1CC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
(E)-N'-(4-(Dimethylamino)benzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide features a planar hydrazide core (-CONH-N=CH-) bridged to a 4-(dimethylamino)benzaldehyde moiety and a 2-methylimidazole group. The E-configuration at the hydrazone double bond is stabilized by intramolecular hydrogen bonding between the hydrazide NH and the imine nitrogen . Key structural attributes include:
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Hydrazide backbone: Serves as a hydrogen-bond donor/acceptor, critical for biomolecular interactions.
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4-(Dimethylamino)benzylidene group: Enhances electron density via the dimethylamino substituent, influencing redox properties.
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2-Methylimidazole side chain: Contributes to metal-chelation potential and π-π stacking interactions .
The molecular formula is C₁₅H₁₈N₆O, with a calculated molecular weight of 298.35 g/mol.
Synthesis and Optimization
Reaction Pathways
The synthesis follows a three-step protocol analogous to methods described for related acetohydrazides :
Step 1: Formation of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide
Ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate undergoes nucleophilic substitution with hydrazine hydrate (80%) in ethanol under reflux (4–6 hours). The reaction achieves ≥85% yield, confirmed by TLC (Rf = 0.62 in ethyl acetate/hexane 3:7) .
Step 2: Condensation with 4-(Dimethylamino)benzaldehyde
The hydrazide intermediate reacts with 4-(dimethylamino)benzaldehyde in ethanol at 60°C for 3 hours, catalyzed by glacial acetic acid. The Schiff base formation is monitored via IR spectroscopy (disappearance of aldehyde C=O stretch at ~1700 cm⁻¹).
Step 3: Crystallization and Purification
Crude product is recrystallized from ethanol/water (7:3) to yield pale-yellow crystals (mp 162–164°C). HPLC purity exceeds 98% .
Industrial Scalability
Continuous flow reactors with residence times of 15–20 minutes at 100°C improve throughput by 40% compared to batch processes. Solvent recovery systems reduce ethanol consumption by 60%.
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
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3270 (N-H stretch, hydrazide)
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1665 (C=O stretch, amide I)
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1598 (C=N stretch, imine)
Nuclear Magnetic Resonance
¹H-NMR (400 MHz, DMSO-d₆, δ ppm):
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8.42 (s, 1H, N=CH-)
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7.82 (d, J = 8.4 Hz, 2H, aromatic H)
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6.73 (d, J = 8.4 Hz, 2H, aromatic H)
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4.92 (s, 2H, CH₂-imidazole)
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3.01 (s, 6H, N(CH₃)₂)
¹³C-NMR (100 MHz, DMSO-d₆, δ ppm):
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167.5 (C=O)
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158.2 (C=N)
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152.1 (imidazole C-2)
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129.8–114.3 (aromatic Cs)
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40.1 (N(CH₃)₂)
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 162–164°C | Differential Scanning Calorimetry |
| Solubility (25°C) | 12 mg/mL in DMSO | Shake-flask |
| logP | 1.84 ± 0.12 | HPLC |
| pKa | 3.12 (hydrazide NH) | Potentiometric Titration |
Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition peaking at 315°C (ΔH = 148 kJ/mol).
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